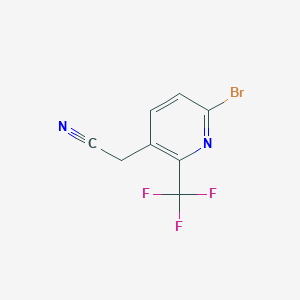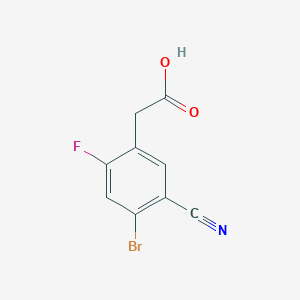
3-Bromomethyl-2-chloro-4-(trifluoromethyl)pyridine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Metalations and Functionalizations
3-Bromomethyl-2-chloro-4-(trifluoromethyl)pyridine is utilized in metalation and subsequent functionalization processes. For instance, researchers have demonstrated its conversion into carboxylic acids through selective deprotonation and carboxylation, highlighting its utility in regioexhaustive functionalization strategies (Cottet et al., 2004). This process allows for the targeted modification of the pyridine molecule, enabling the synthesis of derivatives with potential applications in pharmaceuticals and agrochemicals.
Structural Analysis
The structural characteristics of 3-Bromomethyl-2-chloro-4-(trifluoromethyl)pyridine derivatives have been explored through X-ray crystallography and other spectroscopic methods. These studies provide insights into the molecule's conformation, electronic structure, and potential for interactions in complex chemical environments (Kant et al., 2010). Understanding these structural aspects is crucial for designing new compounds with desired physical and chemical properties.
Synthesis of Pyridine Derivatives
The chemical serves as a precursor in the synthesis of pyrazolopyridines and other heterocyclic compounds, demonstrating its utility in constructing complex molecular architectures (Greszler & Stevens, 2009). These synthetic methodologies enable the creation of compounds with potential applications ranging from medicinal chemistry to materials science.
Application in Organic Synthesis
In organic synthesis, the compound has been used to facilitate the introduction of trifluoromethyl groups into pyridines through displacement reactions. This approach has been particularly useful for generating trifluoromethyl-substituted pyridines, which are valuable in various applications due to their unique electronic properties (Cottet & Schlosser, 2002).
Exploration of New Synthetic Routes
Research has also focused on exploring new synthetic routes and methodologies using 3-Bromomethyl-2-chloro-4-(trifluoromethyl)pyridine as an intermediate. These studies aim to enhance the efficiency and selectivity of chemical transformations, opening new avenues for the development of pharmaceuticals and agrochemicals (Schlosser & Marull, 2003).
Propriétés
IUPAC Name |
3-(bromomethyl)-2-chloro-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-3-4-5(7(10,11)12)1-2-13-6(4)9/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMLHZICIGLUAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromomethyl-2-chloro-4-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















